![molecular formula C8H9N3O B2359860 5-Methoxy-1H-indazol-6-amine CAS No. 1892854-32-8](/img/structure/B2359860.png)
5-Methoxy-1H-indazol-6-amine
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Overview
Description
5-Methoxy-1H-indazol-6-amine is a chemical compound with the molecular formula C8H9N3O . It has a molecular weight of 163.18 . The IUPAC name for this compound is 5-methoxy-1H-indazol-6-amine .
Synthesis Analysis
Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities . This has led to considerable attention in the field of medicinal chemistry for the synthesis of indazole derivatives .
Molecular Structure Analysis
The molecular structure of 5-Methoxy-1H-indazol-6-amine consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole . Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer .
Chemical Reactions Analysis
Indazole derivatives scarcely occur in nature, but this particular nucleus in a variety of synthetic compounds possesses a wide range of pharmacological activities . Diversely substituted indazole-containing compounds furnished with different functional groups represent significant pharmacological activities and serve as structural motifs in drug molecules .
Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Methoxy-1H-indazol-6-amine include a molecular weight of 163.18 .
Scientific Research Applications
- Background : The monoamine oxidase (MAO) enzymes metabolize neurotransmitter amines in peripheral and central tissues. Inhibitors of these enzymes find applications in treating neuropsychiatric and neurodegenerative disorders .
- Objective : Researchers have explored 6-substituted amino-1H-indazole derivatives for their anti-proliferative activity in human cancer cell lines .
- Context : A derivative of 5-methoxy-1H-indazol-6-amine showed strong inhibition of arachidonic acid oxidation by 5-lipoxygenase .
Monoamine Oxidase (MAO) Inhibition
Anticancer Properties
Anti-Inflammatory Activity
Antitubercular Activity
Mechanism of Action
Target of Action
Indazole derivatives, which include 5-methoxy-1h-indazol-6-amine, have been found to interact with a variety of biological targets, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, and antihypertensive targets .
Mode of Action
Indazole derivatives have been reported to interact with their targets in various ways, leading to a wide range of biological activities . For instance, some indazole derivatives have been found to inhibit cell growth, suggesting potential anticancer activity .
Biochemical Pathways
For example, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13), which are involved in inflammatory responses .
Pharmacokinetics
The compound is a solid at room temperature and is highly soluble, suggesting potential bioavailability .
Result of Action
Indazole derivatives have been reported to have various effects, such as anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, and antihypertensive effects .
Action Environment
The compound is recommended to be stored in a dark place under an inert atmosphere at room temperature, suggesting that light, oxygen, and temperature may affect its stability .
Safety and Hazards
Future Directions
Indazole-containing derivatives have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Future research may focus on the development of these heterocycles with better biological activities . The synthesis of indazole derivatives is also a promising area of research .
properties
IUPAC Name |
5-methoxy-1H-indazol-6-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-12-8-2-5-4-10-11-7(5)3-6(8)9/h2-4H,9H2,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZFLQXIAXVOJH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=NN2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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